Stereochemical Purity vs. Racemate: Defined Chirality for Reproducible Synthesis
The (S)-enantiomer (CAS 2007910-31-6) is supplied with a minimum enantiomeric purity of 98%, ensuring a defined stereochemical entity . In contrast, the racemic mixture (CAS 860115-32-8) contains equal parts of both enantiomers, which can lead to divergent reactivity and biological outcomes . Using the (S)-enantiomer eliminates the need for chiral resolution steps and provides a reproducible starting point for stereospecific synthesis, unlike the racemate which introduces a 50% impurity of the undesired (R)-enantiomer for any stereoselective application .
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | ≥98% (HPLC, Chiral purity) for the (S)-enantiomer hydrochloride salt |
| Comparator Or Baseline | 95% purity for the racemic free base, which is a 1:1 mixture of (S)- and (R)-enantiomers |
| Quantified Difference | The (S)-enantiomer provides >98% of the desired isomer, while the racemate provides only 50%. |
| Conditions | Vendor specifications (Leyan, ChemicalBook) for the specific CAS numbers 2007910-31-6 (S-isomer) and 860115-32-8 (racemate). |
Why This Matters
Procuring the defined (S)-enantiomer ensures experimental reproducibility and avoids the confounding effects of an undefined racemic mixture in stereosensitive applications.
